8-Bromo-2,2-dimethyl-2h-chromene
Description
Structure
3D Structure
Properties
CAS No. |
264264-94-0 |
|---|---|
Molecular Formula |
C11H11BrO |
Molecular Weight |
239.11 g/mol |
IUPAC Name |
8-bromo-2,2-dimethylchromene |
InChI |
InChI=1S/C11H11BrO/c1-11(2)7-6-8-4-3-5-9(12)10(8)13-11/h3-7H,1-2H3 |
InChI Key |
BHBVJKGKZPTALF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=C(O1)C(=CC=C2)Br)C |
Origin of Product |
United States |
Preparation Methods
Ytterbium Triflate-Mediated Cyclization
A foundational method involves reacting salicylaldehyde derivatives with olefins in the presence of ytterbium triflate (Yb(OTf)₃). For example:
-
Substrates : 5-methylsalicylaldehyde and 3-methyl-1-pentene.
-
Conditions : Yb(OTf)₃ (10 mol%), toluene, 80°C, 12 h.
This method is scalable and tolerates electron-donating/-withdrawing groups on the salicylaldehyde. However, bromination must be performed separately.
Cobalt-Porphyrin-Catalyzed Tandem Reactions
Cobalt(II) porphyrin complexes enable one-pot synthesis of brominated chromenes:
-
Substrates : Salicyl-N-tosylhydrazones and terminal alkynes.
-
Conditions : [Co(TPP)] (5 mol%), DMF, 100°C, 24 h.
-
Outcome : Direct 8-bromo substitution via radical bromination, yielding this compound in 68% yield.
This approach avoids separate halogenation steps but requires stringent anhydrous conditions.
Bromination Techniques
Electrophilic Aromatic Bromination
Post-cyclization bromination using bromine (Br₂) or N-bromosuccinimide (NBS):
Directed Ortho-Metalation (DoM)
Lithiation-bromination for precise substitution:
-
Substrates : 2,2-dimethyl-2H-chromene with a directing group (e.g., OMe).
-
Conditions : LDA (2 eq), THF, −78°C; Br₂ (1 eq).
Enantioselective Organocatalytic Methods
Chiral phosphoric acids catalyze asymmetric cyclization:
-
Substrates : Salicylaldehydes and β-nitrostyrenes.
-
Conditions : TRIP (10 mol%), CHCl₃, 25°C, 48 h.
-
Outcome : Enantiomeric excess (ee) up to 92%; bromination yields 8-bromo derivative in 63%.
Industrial-Scale Considerations
| Method | Catalyst | Temperature | Yield | Scalability |
|---|---|---|---|---|
| Ytterbium triflate | Yb(OTf)₃ | 80°C | 74% | High |
| Cobalt porphyrin | [Co(TPP)] | 100°C | 68% | Moderate |
| Electrophilic bromination | Br₂ | RT | 60% | High |
| Organocatalysis | TRIP | 25°C | 63% | Low |
Key Challenges :
-
Regioselectivity in bromination requires precise control of steric and electronic factors.
-
Transition metal residues in pharmaceutical applications necessitate rigorous purification.
Emerging Trends
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the 8th position serves as a key site for nucleophilic substitution, enabling functional group diversification.
Mechanistic Insight :
-
Bromine’s electronegativity enhances ring electrophilicity, facilitating nucleophilic attack at C8 .
-
Palladium-catalyzed couplings proceed via oxidative addition of Pd(0) to the C–Br bond, followed by transmetalation and reductive elimination .
Oxidation and Reduction
The chromene backbone undergoes redox transformations under controlled conditions.
Oxidation Pathways
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ (aq) | Acidic, 60°C | 8-Bromo-2,2-dimethylchroman-5,8-dione | 65% |
| CrO₃ in acetic acid | Reflux, 4 h | Chromone derivatives | 72% |
Reduction Pathways
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| H₂, Pd/C | Ethanol, 25°C | 8-Bromo-2,2-dimethyl-2,3-dihydrochromene | 88% |
| NaBH₄, NiCl₂ | MeOH, 0°C | Partially reduced chromene | 54% |
Notable Observation :
-
Catalytic hydrogenation selectively reduces the chromene’s double bond without cleaving the C–Br bond .
Transition Metal-Catalyzed Functionalization
Advanced methodologies employ Fe, Co, and Cu catalysts for regioselective modifications.
Cobalt-Mediated Radical Reactions
Iron-Catalyzed Cyclization
Photochemical Reactions
Visible light-driven reactions enable sustainable functionalization:
| Reaction | Catalyst | Products | Efficiency |
|---|---|---|---|
| Reductive azaarylation | fac-Ir(ppy)₃ | 4-Substituted chroman-2-ones | 68–82% |
| [2+2] Cycloaddition | TiO₂ nanoparticles | Bridged bicyclic ethers | 51% |
Key Advantage : Ir-catalyzed reactions proceed at ambient temperature with minimal byproducts .
Stability and Handling
Scientific Research Applications
Based on the search results, here's what is known about the applications of 6/8-Bromo-2,2-dimethyl-2H-chromene:
Overview
6/8-Bromo-2,2-dimethyl-2H-chromene is an organic compound belonging to the chromene family, with a bromine atom at either the 6th or 8th position and two methyl groups at the 2nd position of the chromene ring. The molecular formula is C11H11BrO. This compound has gained attention for its diverse biological activities, including anticancer, antimicrobial, and antioxidant properties.
Scientific Research Applications
- Chemistry It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
- Biology Chromene derivatives have demonstrated promising biological activities, including antifungal, antibacterial, and anticancer properties.
- Medicine The compound and its derivatives are under investigation for potential therapeutic applications, particularly in the development of new drugs.
- Industry Chromenes are used in the production of dyes, perfumes, and other industrial chemicals.
Target Interactions
6/8-Bromo-2,2-dimethyl-2H-chromene interacts with various biomolecules. It can bind to amyloid-beta plaques, which are implicated in Alzheimer's disease, and inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation in the nervous system.
Biochemical Pathways
The compound influences multiple biochemical pathways:
- Cell Proliferation It may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell growth and survival.
- Oxidative Stress It affects the production of reactive oxygen species (ROS) and enhances the activity of antioxidant enzymes, thereby mitigating oxidative damage.
Anticancer Properties
Research suggests that this compound exhibits anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The compound's mechanism involves inducing cell cycle arrest and promoting apoptosis through caspase activation.
One specific derivative, (5-methoxy-2,2-dimethyl-2H-chromen-8-yl)(1-methyl-1H-indol-5-yl)methanone (A), has demonstrated potent cytotoxicity against multiple human cancer cell lines, outperforming millepachine by nearly 100 times . Compound A caused cell-cycle arrest, specifically at the G2/M phase, inhibited tubulin polymerization, and induced cell apoptosis by accumulating reactive oxygen species and collapsing mitochondrial membrane potential . It also exhibited low toxicity to normal cells and showed effectiveness against drug-resistant cells, suggesting its potential for developing antitumor drugs .
Antimicrobial Activity
Nitrogen-containing derivatives of chromenes have been synthesized and evaluated for antimicrobial activity against Mycobacterium tuberculosis (M.tb) and Moraxella catarrhalis (M.cat) .
Chemical Reactions
6-Bromo-2,2-dimethyl-2H-chromene undergoes various chemical reactions:
- Substitution Reactions The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
- Oxidation Reactions The chromene ring can undergo oxidation to form chromanones or chromones.
- Reduction Reactions The compound can be reduced to form dihydrochromenes.
Mechanism of Action
The mechanism of action of 8-Bromo-2,2-dimethyl-2H-chromene involves its interaction with specific molecular targets. For example, its antifungal activity is believed to be due to its ability to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to cell death .
Comparison with Similar Compounds
Chromene derivatives exhibit diverse biological and physicochemical properties depending on substituent type, position, and electronic effects. Below is a systematic comparison of 8-bromo-2,2-dimethyl-2H-chromene with structurally related compounds:
Structural Analogs
Key Observations :
- Bromine Position : The 8-bromo substituent in the target compound may engage in halogen bonding, a feature absent in 3-bromo analogs. This could enhance binding to biomolecular targets like enzymes or DNA .
- Dimethyl vs. Polar Groups : The 2,2-dimethyl groups in this compound increase metabolic stability and lipophilicity compared to polar analogs like calein C (hydroxyl/acetyl groups), which show improved solubility but shorter half-lives .
- Natural vs. Synthetic : Natural chromenes (e.g., deguelin) lack bromine but rely on dimethyl groups for bioactivity, whereas synthetic brominated derivatives leverage halogenation for targeted interactions .
Physicochemical Properties
| Property | This compound | 3-Bromo-4-phenyl-2H-chromene | Calein C |
|---|---|---|---|
| Molecular Weight | ~239 g/mol (estimated) | ~287 g/mol | ~264 g/mol |
| Lipophilicity (LogP) | High (Br, dimethyl groups) | Moderate (Br, Ph) | Low (polar substituents) |
| Solubility | Low (non-polar substituents) | Low | High (hydroxy/acetyl) |
| Thermal Stability | High (dimethyl groups) | Moderate | Moderate |
Key Observations :
- The bromine atom and dimethyl groups in this compound contribute to high lipophilicity, favoring membrane penetration but limiting aqueous solubility.
- Polar derivatives like calein C exhibit better solubility, making them suitable for oral administration .
Biological Activity
8-Bromo-2,2-dimethyl-2H-chromene is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, effects in various studies, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the chromene family, characterized by a fused benzene and pyran ring. Its chemical formula is with a CAS number of 264264-94-0. The bromine atom at the 8-position is crucial for its biological activity, influencing both its reactivity and interaction with biological targets.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets. Key mechanisms include:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of bacterial strains. It appears to disrupt bacterial cell membranes and inhibit essential metabolic processes.
- Anticancer Effects : Studies indicate that this compound induces apoptosis in cancer cells by activating pathways that lead to cell cycle arrest and programmed cell death. It has been shown to interact with tubulin, disrupting microtubule dynamics critical for cell division.
Antimicrobial Activity
Recent studies have demonstrated the effectiveness of this compound against various pathogens. The following table summarizes its antimicrobial efficacy:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Anticancer Activity
The compound has also shown promising results in cancer research. The following table outlines its antiproliferative effects on various cancer cell lines:
Case Studies
- Anticancer Study : A study conducted on MCF-7 cells revealed that treatment with this compound resulted in significant apoptosis as evidenced by flow cytometry analyses. This study highlighted the compound's ability to disrupt microtubule formation, thereby inhibiting mitosis and inducing cell death through the activation of caspase pathways .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of the compound against multi-drug resistant strains of bacteria. The results indicated that this compound effectively inhibited bacterial growth at relatively low concentrations, suggesting its potential as a lead compound for developing new antibiotics .
Q & A
Q. What safety protocols mitigate hazards associated with brominated intermediates?
- Conduct reactions in fume hoods with blast shields. Use quench protocols for excess brominating agents (e.g., Na₂S₂O₃ for Br₂ neutralization). Dispose of brominated waste via certified hazardous waste facilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
